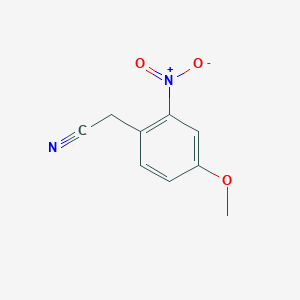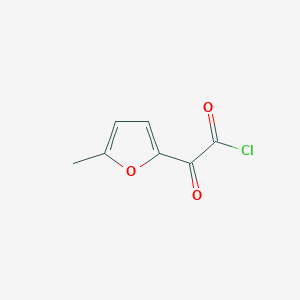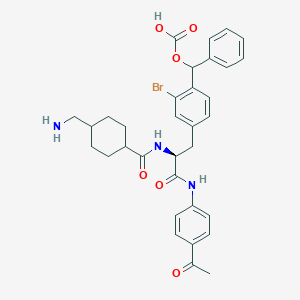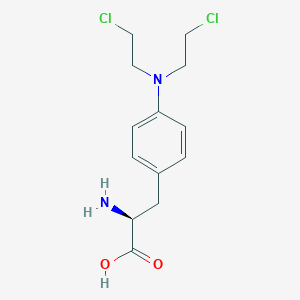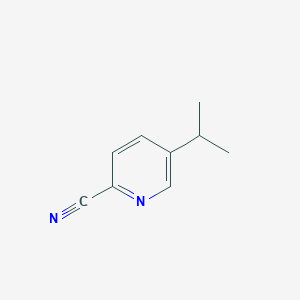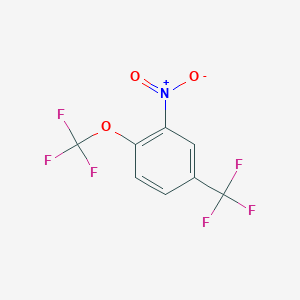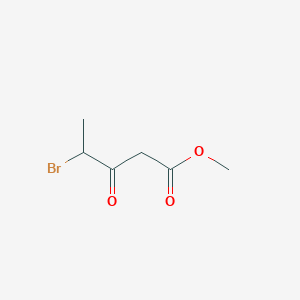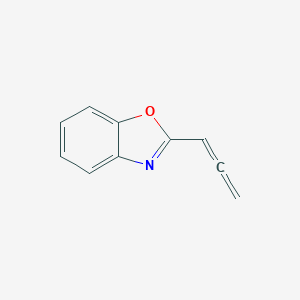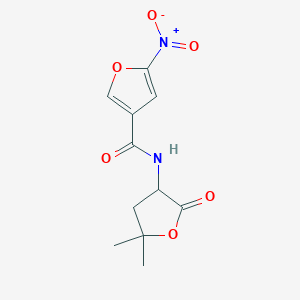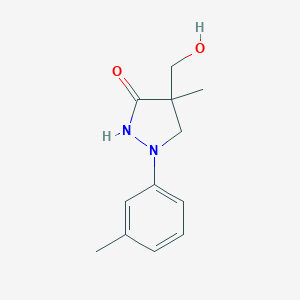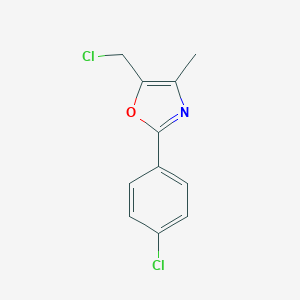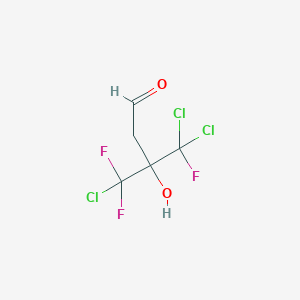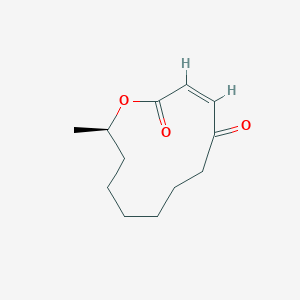
Patulolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Patulolide B is a natural product isolated from marine sponges, which has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the group of macrolides and is characterized by a unique structure that makes it an attractive candidate for further research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Patulolide B, a complex compound, has been a subject of interest in synthetic chemistry. Research shows advancements in the synthesis of patulolide B using various chemical processes. For instance, Doyle et al. (2000) reported effective methods for the synthesis of patulolide B through catalytic "carbene dimer" formation, emphasizing control over stereochemistry and product isomerization (Doyle, Hu, Phillips, & Wee, 2000). Li and Che (2004) further advanced this field by developing a ruthenium-catalyzed coupling reaction, achieving high yields and selectivity in the synthesis of patulolide B (Li & Che, 2004).
Biological Applications
Patulolide B has been investigated in the context of marine biology and mycology. Smith et al. (2000) explored marine fungal species yielding compounds including seco-patulolide C, related to patulolide B, highlighting the potential biological applications of these compounds (Smith, Abbanat, Bernan, Maiese, Greenstein, Jompa, Tahir, & Ireland, 2000). Zhang et al. (2019) identified new macrolides, including compounds similar to patulolide B, from endophytic fungi, suggesting their potential in antimicrobial applications (Zhang, Li, Yang, Meng, & Wang, 2019).
Further Research and Developments
The research on patulolide B extends into various other fields as well. Risi and Burke (2012) demonstrated an atom-economical synthesis method for patulolide C, a related compound, highlighting innovative approaches in synthetic chemistry (Risi & Burke, 2012). Sabitha et al. (2010) also achieved the total synthesis of patulolide C, further illustrating the compound's relevance in organic synthesis (Sabitha, Chandrashekhar, Yadagiri, & Yadav, 2010).
Propriétés
Numéro CAS |
103729-43-7 |
|---|---|
Nom du produit |
Patulolide B |
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1 |
Clé InChI |
XETYGXGLGYXEIT-HSTULFTRSA-N |
SMILES isomérique |
C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1 |
SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
SMILES canonique |
CC1CCCCCCC(=O)C=CC(=O)O1 |
Synonymes |
patulolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



